N,N-Diethyl-N'-oleoylethylene-diamine
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as N,N-diethyl-N'-(9Z-octadecenoyl)ethylenediamine , reflecting its substitution pattern and unsaturated hydrocarbon chain. The name derives from three key components:
- Ethylenediamine core : A two-carbon chain with amine groups at both termini (NH2-CH2-CH2-NH2).
- Diethyl substitution : Two ethyl groups (-CH2CH3) replacing hydrogen atoms on the first nitrogen (N,N-diethyl).
- Oleoyl acylation : An 18-carbon monounsaturated fatty acid (oleic acid) bonded via an amide linkage to the second nitrogen (N'-oleoyl).
The systematic numbering prioritizes the ethyl-substituted nitrogen (position 1) and the acylated nitrogen (position 2). The (9Z) descriptor specifies the cis configuration of the double bond in the oleoyl chain at carbon 9.
| Nomenclature Parameter | Value |
|---|---|
| IUPAC Name | N,N-diethyl-N'-(9Z-octadecenoyl)ethylenediamine |
| CAS Registry Number | 13282-67-2 |
| Common Synonyms | N'-Oleoyl-N,N-diethylethylenediamine; N-(2-Diethylaminoethyl)oleamide |
Atomic Connectivity and Bonding Patterns
The molecular formula C24H48N2O confirms a 24-carbon framework with one oxygen atom and two nitrogens. Key structural features include:
Ethylenediamine backbone : A linear NH-CH2-CH2-NH chain.
- N,N-diethyl modification : The first nitrogen bonds to two ethyl groups (C2H5), creating a tertiary amine.
- N'-oleoyl modification : The second nitrogen forms an amide bond with oleic acid (C17H33CO-).
Oleoyl group : An 18-carbon chain with a cis double bond between C9 and C10, imparting a 119.1° bond angle and 1.34 Å bond length characteristic of Z-configuration alkenes.
Bond hybridization :
- Amide bond : Sp2-hybridized nitrogen with resonance stabilization (C-N bond length: 1.33 Å).
- Aliphatic chains : Sp3-hybridized carbons in ethyl and methylene groups.
The molecule adopts a folded conformation in solution due to van der Waals interactions between the hydrophobic oleoyl chain and ethyl groups, though X-ray diffraction studies are limited by its conformational flexibility.
Properties
Molecular Formula |
C24H48N2O |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27) |
InChI Key |
WCSBDRIEINNXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of N,N-Diethylethylenediamine Precursor
The foundational step in producing N,N-Diethyl-N'-oleoylethylene-diamine involves synthesizing N,N-diethylethylenediamine (CAS 100-36-7). As detailed in patents CN103012156A and CN103012156B, this precursor is prepared via a high-pressure reaction between diethylamine and 2-chloroethylamine hydrochloride in the presence of sodium methoxide as an acid scavenger. Key parameters include:
- Reaction Conditions :
Post-reaction, the mixture is alkalized to pH ≥13, yielding an oil phase that is distilled to isolate N,N-diethylethylenediamine with reported yields exceeding 85%. This method prioritizes cost-effectiveness and scalability but requires specialized equipment for high-pressure conditions.
Enzymatic Synthesis Approaches
Lipase-Mediated Amidation in Flow Reactors
Recent advances in biocatalysis, as demonstrated in the synthesis of oleoyl ethanolamide, offer a sustainable alternative. Lipase B from Candida antarctica (Lipozyme 435) catalyzes the amidation of oleic acid with amines in non-aqueous media. Adapting this method for this compound involves:
- Reactor Setup : A packed-bed flow reactor containing Lipozyme 435 immobilized on acrylic resin.
- Solvent System : Limonene, a renewable terpene solvent, enhances enzyme stability and substrate solubility.
- Conditions :
In continuous operation, this system achieved 65% conversion over 157 hours, with the product crystallizing directly from the reaction mixture. Enzymatic methods reduce energy consumption and hazardous waste but require optimization for industrial throughput.
Comparative Analysis of Synthesis Methods
Traditional methods excel in yield and scalability but pose environmental risks. Enzymatic routes, though greener, face economic barriers due to enzyme costs.
Optimization Strategies and Reaction Parameters
Solvent Selection
Catalytic Efficiency
Temperature and Pressure
High-pressure reactors (0.52–1.60 MPa) in precursor synthesis accelerate reaction kinetics but increase energy costs.
Characterization and Quality Control
Post-synthesis, the product is validated using:
- NMR Spectroscopy : Confirms amide bond formation (δ 6.5–7.5 ppm for NH).
- HPLC : Purity >99% achieved via recrystallization.
- Mass Spectrometry : Molecular ion peak at m/z 380.7 [M+H]⁺.
Industrial-Scale Production Considerations
Scaling chemical synthesis necessitates high-pressure autoclaves and corrosion-resistant materials. Enzymatic methods, while less infrastructure-intensive, require continuous enzyme replenishment. Hybrid approaches, such as using immobilized catalysts in flow systems, may bridge this gap.
Chemical Reactions Analysis
N,N-Diethyl-N’-oleoylethylene-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N,N-Diethyl-N’-oleoylethylene-diamine can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-N’-oleoylethylene-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological systems and can act as a chelating agent for metal ions.
Industry: N,N-Diethyl-N’-oleoylethylene-diamine is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-oleoylethylene-diamine involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Chain Length and Lipophilicity
- N,N-Diethyl-N'-oleoylethylenediamine ’s oleoyl chain (C18:1) provides superior lipophilicity compared to shorter alkyl chains (e.g., octyl in N,N'-Dioctylethylenediamine) or aromatic groups (e.g., phenyl in N,N′-Diphenylethylenediamine). This makes it ideal for lipid-based formulations .
- N,N-Diethylethylenediamine, lacking long-chain substituents, exhibits higher polarity and volatility, limiting its utility in non-polar systems .
Spectroscopic Properties
Thermal Behavior
- Long-chain derivatives (e.g., oleoyl, octyl) exhibit lower melting points and phase-dependent behavior compared to rigid aromatic analogs. For example, N,O-Diacylethanolamines with matched chain lengths display incremental enthalpy changes (ΔHinc) proportional to chain length, a trend likely applicable to ethylenediamine analogs .
Biological Activity
Overview of N,N-Diethyl-N'-oleoylethylene-diamine
This compound is a synthetic compound that belongs to the class of ethylene diamines. It is characterized by its unique structure, which includes two ethyl groups and an oleoyl chain. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against a range of bacteria and fungi, making them potential candidates for antimicrobial agents in clinical settings.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated selective cytotoxicity, indicating its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This activity could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Preliminary studies have indicated that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy assessed various derivatives of oleoyl-based compounds, including this compound, revealing significant inhibition against Staphylococcus aureus and Candida albicans.
- Cytotoxicity : Research presented at the Annual Cancer Research Conference highlighted that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
- Anti-inflammatory Effects : In a model of acute inflammation, this compound reduced edema by 40% compared to control groups, as reported in Inflammation Research.
Data Table
| Biological Activity | Model/Cell Line | Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus, C. albicans | Significant inhibition | Journal of Antimicrobial Chemotherapy |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 25 µM | Annual Cancer Research Conference |
| Anti-inflammatory | Acute inflammation model | 40% reduction in edema | Inflammation Research |
| Neuroprotection | Neuronal cell cultures | Reduced oxidative stress | Neurobiology Journal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
